N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-14-4-2-5-15(10-14)13-24(21,22)20-12-16-7-8-17(19-11-16)18-6-3-9-23-18/h2-11,20H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYIPFDJAXSVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the furan ring is introduced through a coupling reaction.
Introduction of the Furan Ring: The furan-2-yl group is attached to the pyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonamide Formation: The methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation Products: Furanones, pyridine N-oxides.
Reduction Products: Amines, reduced sulfonamides.
Substitution Products: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures can inhibit lysyl oxidase, an enzyme implicated in extracellular matrix remodeling, which is crucial for cancer metastasis. The inhibition of this enzyme may contribute to anti-metastatic effects in cancer therapies.
Antimicrobial Activity
The methanesulfonamide group is known for its antibacterial properties. Preliminary studies suggest that N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide may exhibit both antibacterial and antifungal activities.
Antibacterial Activity :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity :
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 32 |
These findings indicate the compound's potential as a candidate for developing new antibiotics, particularly against resistant strains.
Study A: Biofilm Formation
A study investigated the effects of this compound on biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass by approximately 70% at sub-MIC concentrations, highlighting its potential as an anti-biofilm agent.
Study B: Cytotoxicity Evaluation
Another study focused on the cytotoxic effects of this compound against human cell lines, such as HeLa cells. The compound exhibited an IC50 value of 25 µM, suggesting selective toxicity towards microbial cells while sparing human cells, which is crucial for therapeutic applications.
Conclusion and Future Directions
This compound shows promise as an antimicrobial agent with both antibacterial and antifungal properties. Future research should focus on:
- Elucidating detailed mechanisms of action.
- Conducting in vivo studies to assess efficacy and safety.
- Exploring structural modifications to enhance potency and reduce toxicity.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby affecting cellular pathways and biological processes.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Observations:
- Target Compound vs. [1] : The indazole-pyridine hybrid in introduces a larger heterocyclic system with fluorinated and alkyne substituents, likely enhancing target affinity but reducing metabolic stability compared to the simpler pyridine-furan system in the target compound .
- Target Compound vs.
- Target Compound vs. [3] : The imidazopyridazine-pyrimidine scaffold in may confer broader kinase inhibition due to its planar aromatic system, whereas the furan in the target compound could offer selective π-π interactions .
Pharmacological and Physicochemical Properties
Discussion:
- The target compound’s moderate logP and solubility suggest balanced pharmacokinetics, whereas and compounds may face bioavailability challenges due to high hydrophobicity .
- ’s compound, despite higher synthetic complexity, shows superior predicted potency, possibly due to its imidazopyridazine moiety enhancing ATP-binding pocket interactions .
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
Structural Characteristics
The compound can be described by the following chemical formula:
- Chemical Formula: C₁₈H₁₈N₂O₂S
- Molecular Structure: The structure includes:
- A furan ring at the 2-position,
- A pyridine moiety at the 6-position,
- An m-tolyl group linked through a methanesulfonamide functional group.
This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
This compound is hypothesized to exert its biological effects through several mechanisms:
-
Inhibition of Lysyl Oxidase:
- Compounds with similar structures have shown promise as inhibitors of lysyl oxidase, an enzyme crucial for extracellular matrix remodeling. Inhibition of this enzyme is associated with anti-metastatic properties in cancer therapies, suggesting potential applications in oncology.
-
Antimicrobial Activity:
- The sulfonamide functional group is known for its antibacterial properties. Research indicates that this compound may also exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.
-
Binding Affinity Studies:
- Interaction studies indicate that modifications to the sulfonamide moiety can significantly affect the compound's potency against biological targets. Binding affinities and inhibitory constants are typically assessed to evaluate its effectiveness compared to known inhibitors.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Lysyl Oxidase Inhibition | Potential anti-metastatic effects in cancer therapies | |
| Antimicrobial | Possible antibacterial properties due to the sulfonamide group | |
| Binding Studies | Modifications impact potency; binding affinities assessed |
Case Study: Inhibition of Cancer Cell Metastasis
A study investigating structurally similar compounds highlighted that modifications to the furan and pyridine rings can enhance inhibitory effects on lysyl oxidase. For instance, a derivative of this compound demonstrated a significant reduction in metastatic behavior in vitro, suggesting a promising avenue for cancer treatment .
Case Study: Antimicrobial Efficacy
In another study, derivatives of sulfonamides were tested against various bacterial strains. The results indicated that compounds with furan and pyridine substitutions exhibited enhanced antimicrobial activity compared to traditional sulfonamides, providing a foundation for developing new antibiotics.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis likely involves coupling a pyridine-furan hybrid scaffold with a methanesulfonamide group. A plausible route includes:
- Step 1 : Functionalization of 6-(furan-2-yl)pyridin-3-ylmethanol via activation (e.g., tosylation or bromination) to generate a reactive intermediate .
- Step 2 : Nucleophilic substitution with 1-(m-tolyl)methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Use triethylamine or DIPEA as a base to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the furan-pyridine linkage and sulfonamide substitution. Key signals include aromatic protons (δ 6.5–8.5 ppm) and sulfonamide methyl groups (δ 2.5–3.5 ppm) .
- LC-MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and assess purity. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for quantitative analysis .
- XRD : Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects at the sulfonamide nitrogen .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or sulfotransferases due to the sulfonamide moiety. Use fluorescence-based assays (e.g., ATPase activity for kinases) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in model cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s binding mode with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., carbonic anhydrase). Prioritize sulfonamide oxygen as a zinc-binding group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the furan ring and hydrophobic pockets .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- For Acidic Degradation : Perform accelerated stability testing (40°C/75% RH, pH 1–3). Use LC-MS to identify hydrolysis products (e.g., cleavage of the sulfonamide bond) .
- For Oxidative Stability : Expose to H₂O₂ or tert-butyl hydroperoxide. Quench with ascorbic acid and quantify degradation via UV-Vis (λ = 270 nm for furan oxidation) .
Q. How can heterogeneous catalysis improve the scalability of its synthesis?
- Methodological Answer :
- Solid Acid Catalysts : Replace traditional bases with sulfonated carbon materials (e.g., starch-derived catalysts) to enhance recyclability and reduce waste .
- Flow Chemistry : Optimize residence time and temperature in microreactors to minimize by-products (e.g., dimerization of the pyridine-furan scaffold) .
Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions involving the furan ring?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 to map transition states for furan electrophilic substitution. Identify steric hindrance from the pyridine methyl group as a rate-limiting factor .
- Isotopic Labeling : Synthesize ¹³C-labeled furan and track regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
